molecular formula C15H31NO2Si B13907786 [cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

Cat. No.: B13907786
M. Wt: 285.50 g/mol
InChI Key: UEZMBVPCOJWAER-HIFRSBDPSA-N
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Description

[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a complex organic compound with a unique structure that includes a tert-butyl(dimethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol typically involves multiple steps. One common method starts with the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and methylene chloride . . The final steps involve the formation of the hexahydropyrrolizin ring and the addition of the methanol group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of protecting groups and selective reactions, are applicable in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include tert-butyl(dimethyl)silyl chloride for protection, n-butyllithium for deprotonation, and dimethylformamide for formylation . Reaction conditions often involve low temperatures and anhydrous solvents to ensure selectivity and yield.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl(dimethyl)silyl group provides stability and selectivity in these interactions, allowing for precise modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is unique due to its combination of the tert-butyl(dimethyl)silyl group and the hexahydropyrrolizin ring. This combination provides both stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C15H31NO2Si

Molecular Weight

285.50 g/mol

IUPAC Name

[(3R,8S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

InChI

InChI=1S/C15H31NO2Si/c1-14(2,3)19(4,5)18-11-13-7-9-15(12-17)8-6-10-16(13)15/h13,17H,6-12H2,1-5H3/t13-,15+/m1/s1

InChI Key

UEZMBVPCOJWAER-HIFRSBDPSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1CC[C@]2(N1CCC2)CO

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC2(N1CCC2)CO

Origin of Product

United States

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